4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride
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Overview
Description
4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of a methoxyphenyl group and a morpholinoacetyl moiety, which may contribute to its unique pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxy-substituted benzyl halides or similar reagents.
Attachment of the Morpholinoacetyl Group: This can be done through acylation reactions using morpholine and acetyl chloride or similar reagents.
Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the quinazolinone core or the morpholinoacetyl moiety.
Substitution: Substitution reactions can occur at various positions on the quinazolinone ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Receptor Binding: May interact with specific receptors in biological systems, influencing cellular processes.
Medicine
Anti-Cancer: Potential anti-cancer properties through the inhibition of cell proliferation.
Anti-Inflammatory: May exhibit anti-inflammatory effects by modulating immune responses.
Industry
Pharmaceuticals: Use in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinazolinone: The parent compound with a simpler structure.
2,3-Dihydroquinazolinones: Compounds with similar core structures but different substituents.
Morpholinoacetyl Derivatives: Compounds with the morpholinoacetyl group attached to different cores.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
20866-06-2 |
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Molecular Formula |
C21H24ClN3O4 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O4.ClH/c1-27-17-8-6-16(7-9-17)23-15-24(19-5-3-2-4-18(19)21(23)26)20(25)14-22-10-12-28-13-11-22;/h2-9H,10-15H2,1H3;1H |
InChI Key |
FNEVIUQWGUIEMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCOCC4.Cl |
Origin of Product |
United States |
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